

physical properties of 2,5-Dibromo-3-octylthiophene

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Compound of Interest

Compound Name: 2,5-Dibromo-3-octylthiophene

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An In-depth Technical Guide to the Physical Properties of **2,5-Dibromo-3-octylthiophene**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,5-Dibromo-3-octylthiophene**, a key building block in the synthesis of advanced organic electronic materials. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on presenting clear, quantitative data and detailed experimental context.

Core Physical and Chemical Properties

2,5-Dibromo-3-octylthiophene is an organobromine compound featuring a thiophene ring substituted with two bromine atoms and an octyl chain. These structural features impart specific solubility and reactivity characteristics crucial for its application as a monomer in the production of conductive polymers. Its appearance is typically a light yellow to orange clear liquid^[1].

Quantitative Data Summary

The key physical properties of **2,5-Dibromo-3-octylthiophene** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ Br ₂ S	[2][3]
Molecular Weight	354.14 g/mol	[3]
Appearance	Light yellow liquid	[3]
Boiling Point	316 °C (lit.)	[3]
Density	1.44 g/cm ³ at 25 °C	[3]
Flash Point	110 °C (closed cup)	[3]
Solubility	Slightly soluble in water	[1]
Storage Temperature	2 - 8 °C	[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication of results and the synthesis of materials with consistent properties. Below are protocols for the synthesis and characterization of 3-alkylthiophenes and their subsequent reactions.

Synthesis of 2,5-Dibromo-3-alkylthiophene

A common method for synthesizing 2,5-dibromo-3-alkylthiophenes involves the direct bromination of a 3-alkylthiophene precursor. While the following protocol is described for the hexyl analogue, the principles are directly applicable to the synthesis of the octyl derivative.

- **Reaction Setup:** A 3-alkylthiophene is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
- **Bromination:** The solution is cooled, typically to 0°C. N-bromosuccinimide (NBS), dissolved in THF, is then added dropwise to the reaction mixture.
- **Reaction Progression:** The reaction is allowed to stir for several hours (e.g., 12 hours) to ensure completion.

- **Workup:** After the reaction, water is added, and the product is extracted using an organic solvent like diethyl ether (Et_2O).
- **Purification:** The organic layer is washed with water, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed via vacuum distillation to yield the final product^[4].

Characterization Protocol: Nuclear Magnetic Resonance (NMR)

The structural integrity and purity of the synthesized **2,5-Dibromo-3-octylthiophene** can be confirmed using NMR spectroscopy.

- **Sample Preparation:** A small sample of the compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3).
- **Data Acquisition:** ^1H NMR and ^{13}C NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 MHz).
- **Analysis:** The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectra are analyzed to confirm the presence of the octyl chain, the thiophene ring protons, and the effects of the bromine substituents, thereby verifying the compound's structure^{[5][6]}.

Application Protocol: Suzuki Cross-Coupling Reaction

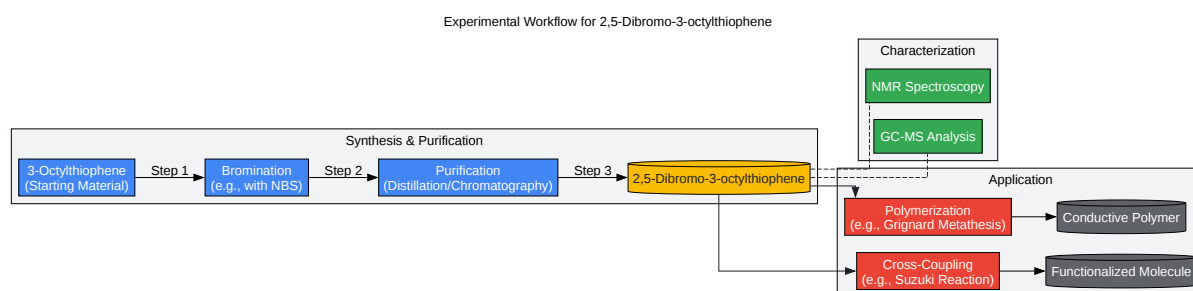
2,5-Dibromo-3-alkylthiophenes are versatile monomers for creating more complex molecules via cross-coupling reactions. The following is a general procedure for a Suzuki cross-coupling reaction.

- **Reagent Preparation:** In a Schlenk flask under an inert atmosphere (e.g., argon), 2,5-dibromo-3-alkylthiophene (1 mmol) is dissolved in a solvent such as 1,4-dioxane.
- **Catalyst Addition:** A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$), is added (e.g., 4 mol%).
- **Coupling Partner and Base:** The desired arylboronic acid (1 mmol) and a base, such as potassium phosphate (K_3PO_4) (1.75 mmol), are added along with a small amount of water.

- Reaction Conditions: The mixture is heated (e.g., to 90 °C) and stirred for an extended period (e.g., 12 hours).
- Isolation: After cooling, the reaction mixture is worked up to isolate the coupled product, which can then be purified by chromatography[5].

Visualized Workflow

The following diagram illustrates a typical experimental workflow from the synthesis of **2,5-Dibromo-3-octylthiophene** to its application in polymer synthesis.



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Caption: Workflow from precursor to application.

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